molecular formula C17H20N8 B2770192 3-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine CAS No. 2415472-48-7

3-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B2770192
CAS No.: 2415472-48-7
M. Wt: 336.403
InChI Key: RTRVELNWPPGWFF-UHFFFAOYSA-N
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Description

3-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a heterocyclic compound that features a pyridazine core substituted with pyrazole and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step reactions starting from commercially available precursors. One common approach includes the following steps:

    Formation of the pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or dicarboxylic acid derivatives.

    Substitution with pyrazole: The pyridazine core is then reacted with pyrazole derivatives under conditions that facilitate nucleophilic substitution.

    Introduction of the piperazine moiety: The final step involves the reaction of the intermediate with 6-ethylpyrimidin-4-ylpiperazine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridazine or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

3-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its biological activity and potential therapeutic applications.

Uniqueness

3-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

3-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-pyrazol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8/c1-2-14-12-17(19-13-18-14)24-10-8-23(9-11-24)15-4-5-16(22-21-15)25-7-3-6-20-25/h3-7,12-13H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRVELNWPPGWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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